molecular formula C16H23NO3 B15353632 2-[2-[4-(2-Methylpropyl)phenyl]propanoylamino]propanoic acid

2-[2-[4-(2-Methylpropyl)phenyl]propanoylamino]propanoic acid

Cat. No.: B15353632
M. Wt: 277.36 g/mol
InChI Key: PHTJCAIHAGIVHT-UHFFFAOYSA-N
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Description

2-[2-[4-(2-Methylpropyl)phenyl]propanoylamino]propanoic acid is a synthetic organic compound known for its diverse applications in pharmaceuticals and chemical research. This compound is characterized by its complex structure, which includes a phenyl ring substituted with a 2-methylpropyl group and a propanoylamino group attached to a propanoic acid backbone. Its unique structure allows it to participate in various chemical reactions, making it valuable in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(2-Methylpropyl)phenyl]propanoylamino]propanoic acid typically involves multi-step organic reactions. One common method includes:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(2-Methylpropyl)benzene, which is then subjected to Friedel-Crafts acylation to introduce the propanoyl group, forming 4-(2-Methylpropyl)propiophenone.

    Amidation Reaction: The next step involves the conversion of 4-(2-Methylpropyl)propiophenone to its corresponding amide via reaction with ammonia or an amine under acidic or basic conditions.

    Formation of the Final Product: The final step is the coupling of the amide with propanoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(2-Methylpropyl)phenyl]propanoylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[2-[4-(2-Methylpropyl)phenyl]propanoylamino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-[4-(2-Methylpropyl)phenyl]propanoylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, if it exhibits anti-inflammatory properties, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: 2-[4-(2-Methylpropyl)phenyl]propanoic acid, a well-known NSAID.

    Naproxen: 2-(6-Methoxynaphthalen-2-yl)propanoic acid, another NSAID with a similar mechanism of action.

    Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid, used for its anti-inflammatory and analgesic effects.

Uniqueness

2-[2-[4-(2-Methylpropyl)phenyl]propanoylamino]propanoic acid is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can affect its solubility, bioavailability, and interaction with molecular targets, potentially leading to different therapeutic outcomes.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]propanoic acid

InChI

InChI=1S/C16H23NO3/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(18)17-12(4)16(19)20/h5-8,10-12H,9H2,1-4H3,(H,17,18)(H,19,20)

InChI Key

PHTJCAIHAGIVHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C(=O)O

Origin of Product

United States

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